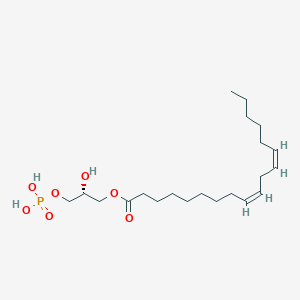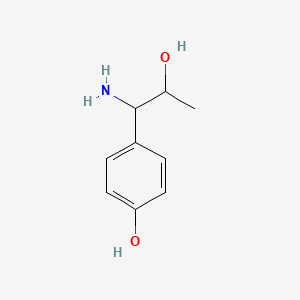
1-Amino-1-(4-hydroxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It can be prepared by adding aqueous ammonia to propylene oxide.
- The compound is chiral, meaning it exists in two enantiomeric forms: ®-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol .
- Other names include isopropanolamine , MIPA , and threamine .
1-Aminopropan-2-ol: has the chemical formula and is an amino alcohol.
Preparation Methods
- Synthesis: Aqueous ammonia reacts with propylene oxide.
- Industrial production: Used in metalworking fluids, waterborne coatings, personal care products, and the production of titanium dioxide and polyurethanes.
Chemical Reactions Analysis
- Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Depends on the specific reaction, but typical reagents include acids, bases, and oxidizing agents.
- Major products: These reactions yield derivatives of 1-aminopropan-2-ol, such as amides, esters, and salts.
Scientific Research Applications
- Chemistry: Used as a buffer and solubilizer for oil and fat.
- Biology: Incorporated in the biosynthesis of cobalamin (vitamin B₁₂).
- Medicine: An intermediate in the synthesis of pharmaceutical drugs.
- Industry: Widely employed in various industrial processes .
Mechanism of Action
- The compound’s effects depend on its specific application.
- Molecular targets and pathways vary based on the context (e.g., metalworking, drug synthesis).
Comparison with Similar Compounds
- Uniqueness: Highlight its chiral nature and diverse applications.
- Similar compounds: Other aliphatic amino alcohols like ethanolamine and diisopropanolamine .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3 |
InChI Key |
LERQUQVEZIFCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



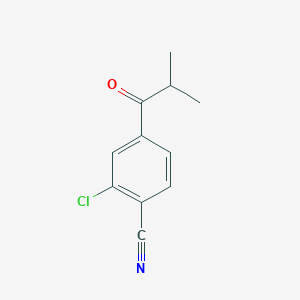


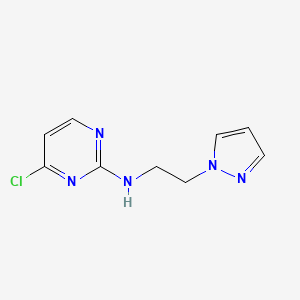

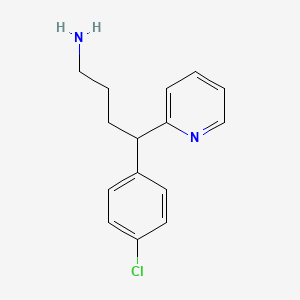
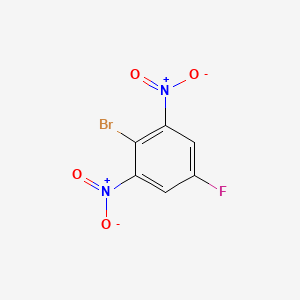
![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
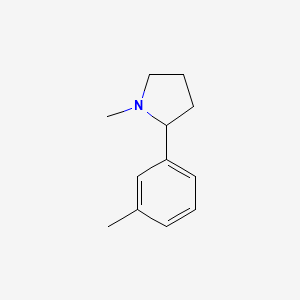


![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)
